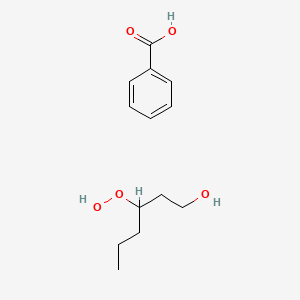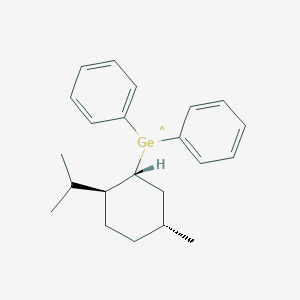
1,8-Dibromo-3,6-dimethyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dibromo-3,6-dimethyl-9H-carbazole is an organic compound with the molecular formula C14H11Br2N. It is a derivative of carbazole, a nitrogen-containing aromatic heterocycle. This compound is characterized by the presence of two bromine atoms at the 1 and 8 positions and two methyl groups at the 3 and 6 positions on the carbazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
1,8-Dibromo-3,6-dimethyl-9H-carbazole can be synthesized through several synthetic routes. One common method involves the bromination of 3,6-dimethyl-9H-carbazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination at the desired positions .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1,8-Dibromo-3,6-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds, Grignard reagents, and amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbazole derivatives with different oxidation states. Reduction reactions can also be performed to remove the bromine atoms and obtain the parent carbazole compound.
Coupling Reactions: The bromine atoms can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Applications De Recherche Scientifique
1,8-Dibromo-3,6-dimethyl-9H-carbazole has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: The compound is employed in the development of conducting polymers and nanomaterials with unique optoelectronic properties.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Chemical Sensors: The compound is used in the fabrication of chemical sensors for detecting various analytes due to its ability to undergo specific chemical reactions.
Mécanisme D'action
The mechanism of action of 1,8-dibromo-3,6-dimethyl-9H-carbazole depends on its specific application. In organic electronics, the compound’s ability to participate in π-π stacking interactions and form extended conjugated systems is crucial for its optoelectronic properties. In medicinal chemistry, the compound’s interactions with biological targets, such as enzymes or receptors, determine its bioactivity. The presence of bromine atoms and methyl groups can influence the compound’s binding affinity and selectivity towards specific molecular targets .
Comparaison Avec Des Composés Similaires
1,8-Dibromo-3,6-dimethyl-9H-carbazole can be compared with other similar compounds, such as:
3,6-Dibromo-9H-carbazole: Lacks the methyl groups at the 3 and 6 positions, which can affect its chemical reactivity and physical properties.
1,8-Dibromo-9H-carbazole: Lacks the methyl groups at the 3 and 6 positions, leading to differences in steric hindrance and electronic effects.
3,6-Dimethyl-9H-carbazole:
These comparisons highlight the unique features of this compound, such as the presence of both bromine atoms and methyl groups, which contribute to its distinct chemical behavior and versatility in various applications.
Propriétés
Numéro CAS |
549494-70-4 |
|---|---|
Formule moléculaire |
C14H11Br2N |
Poids moléculaire |
353.05 g/mol |
Nom IUPAC |
1,8-dibromo-3,6-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H11Br2N/c1-7-3-9-10-4-8(2)6-12(16)14(10)17-13(9)11(15)5-7/h3-6,17H,1-2H3 |
Clé InChI |
CZVJRHMKDPDECE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)Br)NC3=C2C=C(C=C3Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)


![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)


![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)


![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
